molecular formula C20H26F2N2O2 B4936553 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

Numéro de catalogue B4936553
Poids moléculaire: 364.4 g/mol
Clé InChI: HNGFVSYZNYVHPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFPM or TAK-659 and is a selective inhibitor of the protein kinase BTK. In

Mécanisme D'action

The mechanism of action of 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the protein kinase BTK. This inhibition leads to the downregulation of various cellular processes, including B-cell receptor signaling, cytokine production, and cell survival. This compound has been shown to be highly selective for BTK and has minimal off-target effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide have been extensively studied. This compound has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also been shown to have potential applications in the treatment of various types of cancer, including leukemia and lymphoma.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its high selectivity for BTK and its minimal off-target effects. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Orientations Futures

There are several future directions for the research on 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the exploration of its potential applications in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Méthodes De Synthèse

The synthesis of 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-difluorobenzylamine, which is reacted with cycloheptyl isocyanate to form the corresponding urea derivative. The urea derivative is then subjected to cyclization in the presence of a piperidine ring to form the final product.

Applications De Recherche Scientifique

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in the regulation of various cellular processes, including B-cell receptor signaling, cytokine production, and cell survival. This compound has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Propriétés

IUPAC Name

1-cycloheptyl-N-[(2,5-difluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O2/c21-16-8-9-18(22)15(11-16)12-23-20(26)14-7-10-19(25)24(13-14)17-5-3-1-2-4-6-17/h8-9,11,14,17H,1-7,10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGFVSYZNYVHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.